1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a trifluoromethyl-substituted hydrazine with a sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-3-sulfonamide
- 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the trifluoromethyl and sulfonamide groups on the pyrazole ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets.
Properties
CAS No. |
2580205-01-0 |
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Molecular Formula |
C4H4F3N3O2S |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-2-3(1-9-10)13(8,11)12/h1-2H,(H2,8,11,12) |
InChI Key |
BKBIIMATRNMWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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